N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-methylphenyl group and a 2-methyl-6-(trifluoromethyl)pyridin-3-yl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 2-methylphenyl isocyanate with 2-methyl-6-(trifluoromethyl)pyridin-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.
Scientific Research Applications
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity and selectivity for specific targets, contributing to its biological activity.
Comparison with Similar Compounds
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can be compared with other similar compounds, such as:
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which can affect its chemical and biological properties.
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamate:
N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amide: The presence of an amide group in this compound can alter its chemical behavior and interactions with biological targets.
The uniqueness of N-(2-Methylphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-9-5-3-4-6-11(9)20-14(22)21-12-7-8-13(15(16,17)18)19-10(12)2/h3-8H,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLPJRVIAAZFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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